1-(2-Chloroethyl)-3-(cyanomethyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
13991-67-8 |
|---|---|
Molecular Formula |
C5H8ClN3O |
Molecular Weight |
161.59 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(cyanomethyl)urea |
InChI |
InChI=1S/C5H8ClN3O/c6-1-3-8-5(10)9-4-2-7/h1,3-4H2,(H2,8,9,10) |
InChI Key |
JLXBWDRUULBIQN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC(=O)NCC#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Pathways for 1-(2-Chloroethyl)-3-(cyanomethyl)urea
A plausible and direct synthetic route to this compound involves the reaction between two key precursors: one supplying the chloroethyl group and the other providing the cyanomethyl moiety, which combine to form the central urea (B33335) linkage.
Reactant Selection and Reaction Conditions for Urea Backbone Formation
The formation of an unsymmetrical urea backbone is most commonly achieved through the reaction of an isocyanate with an amine. nih.gov This method is highly efficient due to the electrophilic nature of the isocyanate carbon, which readily undergoes nucleophilic attack by the amine. wikipedia.org Alternative methods exist that avoid the direct handling of potentially hazardous isocyanates, utilizing instead phosgene (B1210022) or safer phosgene equivalents like carbonyldiimidazole (CDI) or triphosgene. nih.govcommonorganicchemistry.com These reagents react first with one amine to form an activated intermediate, which is then treated with a second, different amine to yield the unsymmetrical urea. nih.gov
Another significant strategy involves rearrangement reactions, such as the Curtius, Hofmann, or Lossen rearrangements, which generate isocyanate intermediates in situ from carboxylic acids, primary amides, or hydroxamic acids, respectively. nih.govnih.govrsc.org The Curtius rearrangement, for example, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an amine to form the desired urea derivative. nih.govwikipedia.orgallen.in More recent developments include the direct carbonylation of amines using carbon dioxide (CO2) or carbon monoxide (CO) as the carbonyl source, often requiring catalysts and specific reaction conditions to proceed efficiently. rsc.orgnih.govgoogle.com
Table 1: Comparison of General Methods for Unsymmetrical Urea Backbone Formation
| Method | Carbonyl Source | Key Intermediate | Common Reactants | Advantages | Disadvantages |
| Isocyanate + Amine | Isocyanate | Isocyanate | R-NCO + R'-NH2 | High efficiency, mild conditions, direct. organic-chemistry.org | Requires pre-formed isocyanate, which can be hazardous. |
| Phosgene Equivalents | CDI, Triphosgene | Activated Carbamoyl | Amine 1 + CDI, then Amine 2 | Avoids highly toxic phosgene gas. nih.govcommonorganicchemistry.com | Order of addition is critical to prevent symmetrical byproducts. commonorganicchemistry.com |
| Curtius Rearrangement | Carboxylic Acid | Acyl Azide, Isocyanate | R-COOH → R-CON3 → R-NCO | In situ generation of isocyanate from stable precursors. nih.govorganic-chemistry.org | Often requires multiple steps to prepare the acyl azide. |
| CO2/CO Carbonylation | CO2 or CO | Carbamate/Carbamic Acid | Amines + CO2/CO + Catalyst | Uses abundant, low-cost C1 sources. rsc.orgnih.gov | Often requires high pressure, temperature, and/or catalysts. rsc.org |
Introduction of the Chloroethyl Moiety
The 2-chloroethyl group is most conveniently introduced using 2-chloroethyl isocyanate as a starting material. This reagent provides both the carbonyl carbon for the urea and the required chloroethyl substituent in a single, reactive molecule. The reaction of 2-chloroethyl isocyanate with an appropriate amine nucleophile is a direct and high-yielding method for producing N-(2-chloroethyl)urea derivatives. This approach is documented in the synthesis of various biologically active compounds, where the electrophilic isocyanate readily reacts with primary or secondary amines.
Alternatively, the chloroethyl group could be introduced by starting with 2-chloroethylamine. This amine would then react with a carbonylating agent, such as phosgene or CDI, to form an activated intermediate, which would subsequently react with the second amine component (in this case, one bearing the cyanomethyl group).
Incorporation of the Cyanomethyl Group
The cyanomethyl fragment (-CH2CN) is sourced from aminoacetonitrile (B1212223) (H2N-CH2CN). The primary amine of aminoacetonitrile serves as the nucleophile that attacks the electrophilic carbonyl carbon of the partner reactant. In the most direct synthetic pathway for this compound, aminoacetonitrile would be reacted directly with 2-chloroethyl isocyanate. The lone pair of electrons on the nitrogen of aminoacetonitrile attacks the isocyanate carbon, leading to the formation of the desired urea product in a single step. N-(Cyanomethyl)urea is a known compound, indicating the stability and accessibility of this structural motif. cymitquimica.com
Combining these steps, the most probable and efficient synthesis of this compound is the direct nucleophilic addition of aminoacetonitrile to 2-chloroethyl isocyanate, typically conducted in an inert solvent at controlled temperatures to manage the exothermic reaction.
Advanced Synthetic Strategies for Urea Derivatives
Beyond the classical methods, modern organic synthesis has introduced more sophisticated and efficient strategies for constructing urea derivatives, focusing on improving atom economy, safety, and molecular diversity.
Nucleophilic Addition Approaches
Nucleophilic addition is the cornerstone of urea synthesis. ncert.nic.in The reaction between an amine and an isocyanate is a classic example. researchgate.net Advanced approaches have refined this concept. For instance, the synthesis of ureas from carbon dioxide and amines relies on the nucleophilic attack of the amine on CO2 to form a carbamic acid intermediate. nih.govacs.org This intermediate must then be dehydrated, often under catalytic conditions, to yield the final urea. nih.gov This method is considered a green chemistry approach as it utilizes a renewable and non-toxic C1 source. rsc.org
Electrochemical methods have also emerged, where CO2 is reduced to a reactive intermediate that then undergoes nucleophilic addition with an amine or ammonia (B1221849) under ambient conditions. researchgate.net Another innovative approach uses isopropenyl carbamates, which react cleanly and irreversibly with amines. The reaction liberates acetone, driving the reaction to completion and simplifying purification, making it ideal for creating libraries of compounds. acs.org
Table 2: Overview of Advanced Nucleophilic Addition Strategies
| Strategy | Carbonyl Source | Key Feature | Reaction Conditions |
| CO2 Fixation | Carbon Dioxide (CO2) | Green, atom-economical. | Often requires catalysts (e.g., guanidines, Cs+ bases) and/or dehydrating agents. rsc.orgunipr.it |
| Electrochemical Synthesis | Carbon Dioxide (CO2) | Ambient temperature and pressure. | Requires an electrochemical cell and specific electrolytes. researchgate.net |
| Isopropenyl Carbamates | Isopropenyl Carbamate | Irreversible reaction, clean product formation. | Mild heating (e.g., 55 °C) in a solvent like THF. acs.org |
| Hofmann Rearrangement | Primary Amide | In situ isocyanate generation. | Mediated by reagents like PhI(OAc)2. rsc.orgmdpi.com |
Multi-component Reaction (MCR) Strategies for Urea and Thiourea (B124793) Analogues
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. baranlab.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted to produce urea or thiourea analogues. nih.govacs.org
In a variation of the Ugi four-component reaction (U-4CR), urea itself has been used as the amine component. nih.gov This allows for the rapid assembly of N-aminocarbonyl amides from an isocyanide, a carboxylic acid, an aldehyde, and urea. nih.gov The Biginelli reaction is another classic MCR that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, which are cyclic urea derivatives. researchgate.net These strategies are valued for their convergence, atom economy, and ability to quickly generate molecular diversity from simple starting materials. organic-chemistry.orgrsc.org
Molecular Mechanism of Action Studies
Investigation of Cellular and Molecular Targets
The biological activity of chloroethyl urea (B33335) compounds is largely attributed to their ability to act as bifunctional electrophiles, allowing them to interact with and modify critical biological macromolecules.
Interaction with DNA and Alkylation Mechanisms
The 2-chloroethyl group is a key pharmacophore that enables these compounds to alkylate DNA. Following spontaneous or metabolic activation, a highly reactive chloroethanediazonium ion or a related carbocation is formed. This intermediate can attack nucleophilic sites on DNA bases, leading to the formation of monoadducts. A subsequent intramolecular rearrangement can then lead to the formation of DNA interstrand or intrastrand cross-links, which are critical for cytotoxic activity. nih.govresearchgate.net
Studies on the related compound 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU) have identified several DNA alkylation products. nih.govnih.gov These adducts disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The formation of interstrand cross-links, particularly between the N1 of guanine (B1146940) and the N3 of cytosine (dG-dC crosslink), is considered a major contributor to the therapeutic effects of these agents. nih.govresearchgate.netnih.gov In contrast, the induction of DNA single-strand breaks appears to be more closely associated with mutagenicity than antineoplastic effectiveness. nih.govresearchgate.net
| Adduct Type | Specific Adduct Name | Significance |
|---|---|---|
| Monoadducts | N7-(2-hydroxyethyl)guanine (N7-HOEtG) | Major adduct, less cytotoxic |
| Monoadducts | N7-(2-chloroethyl)guanine (N7-ClEtG) | Precursor to cross-links |
| Monoadducts | O6-(2-hydroxyethyl)-2-deoxyguanosine (O6-HOEtdG) | Potentially mutagenic |
| Monoadducts | N1-(2-hydroxyethyl)-2-deoxyguanosine (N1-HOEtdG) | Contributes to cytotoxicity |
| Cross-links | 1,2-[diguan-7-yl]-ethane (N7-bis-G) | Intrastrand cross-link |
| Cross-links | 1-[N1-2-deoxyguanosinyl], 2-[N3-2-deoxycytidyl]-ethane (dG-dC) | Interstrand cross-link, highly cytotoxic |
| Other | Phosphotriesters (PTE) | Modification of DNA backbone |
Modulation of Protein Function and Binding Interactions, including Tubulin
Beyond DNA, chloroethyl ureas can target cellular proteins. A significant body of research has focused on the interaction of N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) with tubulin, a critical component of the cytoskeleton. nih.govnih.gov These compounds have been shown to act as antimicrotubule agents by covalently binding to β-tubulin. nih.gov
Mass spectrometry has identified the glutamyl 198 residue (Glu198) in β-tubulin as a specific target for acylation by certain CEUs. nih.gov This covalent modification occurs near the colchicine-binding site and disrupts microtubule stability and dynamics. The modification of Glu198 by CEUs correlates with a decrease in the acetylation of Lys40 on α-tubulin, which is a key marker of microtubule stability. nih.gov Furthermore, studies with 4-tert-butyl-[3-(2-chloroethyl) ureido] benzene (B151609) (tBCEU) in a human breast cancer cell line showed an increased synthesis of tubulin and vimentin (B1176767) proteins, despite a decrease in the accumulation of their respective mRNAs, suggesting a complex regulatory feedback mechanism is triggered by the compound. nih.gov
| Target Protein | Specific Residue/Effect | Consequence | Reference |
|---|---|---|---|
| β-Tubulin | Covalent modification (acylation) of Glu198 | Decreased microtubule stability and dynamics | nih.gov |
| α-Tubulin | Decreased acetylation of Lys40 | Indicator of microtubule destabilization | nih.gov |
| Tubulin & Vimentin | Increased protein synthesis, decreased mRNA accumulation | Alteration in cytoskeleton synthesis pathway | nih.gov |
Inhibition of Specific Enzymes and Receptors
The reactive intermediates generated from chloroethyl ureas can also inhibit the function of various enzymes. The carbamoylating activity of these compounds, resulting from the formation of isocyanates, is a key mechanism. nih.gov These isocyanates can react with the amino groups of proteins, leading to their carbamoylation and subsequent inactivation. This mechanism is thought to contribute to the inhibition of DNA repair enzymes, which would potentiate the cytotoxic effects of DNA alkylation. nih.gov
Additionally, the reactive isocyanate species can be trapped by cellular thiols like glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases. nih.gov While this is a detoxification pathway, it also confirms the formation of these reactive intermediates in vivo. Although not directly demonstrated for 1-(2-Chloroethyl)-3-(cyanomethyl)urea, other urea-based structures have been designed as potent inhibitors for specific enzymes, such as glutamate (B1630785) carboxypeptidase II (GCPII), highlighting the potential for the urea scaffold in enzyme-targeted drug design. nih.govresearchgate.net
Metabolic Activation and Biotransformation Pathways
The biological activity of many chloroethyl urea compounds is dependent on their metabolic activation. In vivo, these compounds undergo biotransformation, primarily through oxidative pathways, to generate the active alkylating and carbamoylating species.
Oxidative Metabolism and Metabolite Identification
Studies on related compounds like 1-(2-chloroethyl)-3-alkyl-3-(methylcarbamoyl)triazenes and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) have elucidated key metabolic pathways. A primary site of metabolism is the oxidation of the chloroethyl substituent by liver microsomes, a process that requires NADPH. nih.gov This reaction yields chloroacetaldehyde (B151913) and a substituted urea. nih.gov
Another significant pathway involves the hydroxylation of other parts of the molecule. For example, CCNU is metabolized to 4-hydroxy and 3-hydroxy CCNU. nih.gov These hydroxylated metabolites, along with the parent drug, can then decompose to form highly reactive isocyanates. These electrophilic intermediates are too unstable to be detected directly but have been identified as their trapped conjugates with glutathione (GSH) in bile and N-acetylcysteine (NAC) in urine. nih.gov
| Parent Compound Class | Metabolite | Metabolic Pathway | Reference |
|---|---|---|---|
| (Methylcarbamoyl)triazenes | Chloroacetaldehyde | Oxidation of chloroethyl group | nih.gov |
| (Methylcarbamoyl)triazenes | Substituted Ureas (e.g., Benzylmethylurea) | Oxidation of chloroethyl group | nih.gov |
| Chloroethylnitrosoureas (CCNU) | 3-Hydroxy CCNU / 4-Hydroxy CCNU | Oxidation of cyclohexyl ring | nih.gov |
| Chloroethylnitrosoureas (CCNU) | Cyclohexyl isocyanate conjugates (GSH, NAC) | Decomposition of parent drug | nih.gov |
| Chloroethylnitrosoureas (CCNU) | Hydroxycyclohexyl isocyanate conjugates (GSH, NAC) | Decomposition of hydroxylated metabolites | nih.gov |
Relevance of Metabolite Formation to Biological Activity
Similarly, the decomposition of the parent molecule and its hydroxylated metabolites to form isocyanates is responsible for the carbamoylating activity. This carbamoylation can inhibit essential cellular processes, including DNA repair, thereby enhancing the efficacy of the DNA alkylation. nih.gov The ultimate therapeutic activity of chloroethylating agents is largely attributed to their ability to form DNA interstrand cross-links, which are highly effective at inducing cell death. nih.govresearchgate.net Therefore, metabolic pathways that lead to the formation of the reactive species capable of both DNA alkylation and protein carbamoylation are central to the compound's mechanism of action.
Preclinical Biological Activities and Pharmacological Investigations Non Human & in Vitro
In Vitro Antiproliferative and Cytotoxic Activities in Cancer Cell Models
The in vitro antiproliferative and cytotoxic potential of chloroethylurea derivatives has been investigated against various cancer cell lines. While specific data for 1-(2-Chloroethyl)-3-(cyanomethyl)urea is not extensively available in the public domain, studies on analogous compounds provide insights into the potential activities of this chemical class.
Research on N-phenyl-N'-(2-chloroethyl)ureas (CEUs) has demonstrated significant antiproliferative activity against several human tumor cell lines. For instance, certain CEU derivatives have shown potent growth inhibitory effects on human colon carcinoma HT-29, human skin melanoma M21, and human breast carcinoma MCF-7 cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 250 nM to 8 µM. ulaval.ca Some of these analogues exhibited GI50 values in the nanomolar range, indicating high potency. ulaval.ca
Derivatives of 1-aryl-3-(2-chloroethyl)urea have also been evaluated for their cytotoxic effects. For example, methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate, 4-methyl [3-(2-chloroethyl)ureido]benzene, and 4-butyl[3-(2-chloroethyl)ureido]benzene were found to be at least as cytotoxic as the well-known anticancer agent chlorambucil (B1668637) against human adenocarcinoma cells in vitro. nih.gov Specifically, certain 1-aryl 3-(2-chloroethyl)ureas displayed ID50 values of 4 to 28 µM when tested on LoVo cells, a human colon adenocarcinoma cell line. nih.gov
Furthermore, a class of 1-(2-chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl-1-ureas has been synthesized and shown to possess antiproliferative effects on human HEp-2 (larynx carcinoma) and L5178Y (mouse lymphoma) cell cultures. nih.gov
Interactive Data Table: Cytotoxicity of Chloroethylurea Derivatives in Human Cancer Cell Lines
| Compound Class | Cell Line(s) | Activity Metric | Reported Value(s) |
| N-phenyl-N'-(2-chloroethyl)ureas | HT-29, M21, MCF-7 | GI50 | 250 nM - 8 µM |
| 1-Aryl-3-(2-chloroethyl)ureas | LoVo | ID50 | 4 - 28 µM |
| 1-(2-Chloroethyl)-3-(phenothiazinyl)alkyl-1-ureas | HEp-2, L5178Y | Antiproliferative | Effect Observed |
The efficacy of anticancer agents can be limited by the development of multi-drug resistance (MDR). Some studies have explored the activity of chloroethylurea derivatives in this context. For instance, while certain 10-[N-(phthalimido)alkyl]-2-substituted-10H-phenothiazines were effective in reversing multi-drug resistance in a mouse lymphoma subline, the related 1-(2-chloro-ethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl-1-ureas were found to be less effective in this regard, although they maintained a similar degree of antiproliferative effect on both the sensitive and resistant cell lines. nih.gov This suggests that while the cytotoxic effect may be retained, the ability to overcome MDR mechanisms may vary among different chloroethylurea analogues. Specific data on the activity of this compound against multi-drug resistant cell sublines is not available in the current literature.
The mechanism of action of many anticancer agents involves the disruption of the cell cycle and the induction of apoptosis (programmed cell death). Studies on N-phenyl-N'-(2-chloroethyl)ureas have shown that these compounds can influence cell cycle progression. For example, a subset of these ureas was found to arrest the cell cycle in the G0/G1 phase. nih.gov Other derivatives have been shown to arrest cell division in the G2/M phase. nih.gov
The induction of apoptosis is a key indicator of cytotoxic efficacy. High concentrations of urea (B33335), in combination with high salt, have been shown to induce apoptosis in renal medullary cells. nih.gov This is characterized by morphological changes, the appearance of a subdiploid peak in flow cytometry, and the activation of caspase-3. nih.gov While this provides a general understanding of how urea-related compounds can trigger apoptosis, specific studies detailing the effects of this compound on cell cycle progression and apoptosis induction in cancer cells are lacking.
Antimicrobial Properties
Urea derivatives represent a class of compounds that have been investigated for their potential antimicrobial activities.
Several studies have demonstrated the antibacterial potential of various urea derivatives against both Gram-positive and Gram-negative bacteria. For example, a series of phenyl-substituted urea derivatives showed activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) control strains. uea.ac.uk Some of these derivatives also exhibited antimicrobial activity against a carbapenemase-producing strain of Klebsiella pneumoniae and a multidrug-resistant strain of E. coli. uea.ac.uk Another study on newly synthesized urea derivatives reported promising growth inhibition against Acinetobacter baumannii, a significant Gram-negative pathogen. nih.gov
While the general class of urea derivatives has shown antibacterial potential, specific data on the activity of this compound against a broad spectrum of Gram-positive and Gram-negative bacterial strains is not documented in the available scientific literature.
The investigation of urea derivatives has extended to their potential as antifungal and antiviral agents. Some novel urea derivatives have been screened for their activity against fungal strains such as Candida albicans and Cryptococcus neoformans. nih.gov However, the results for antifungal activity have been variable, with some compounds showing moderate to poor inhibition. nih.gov
Information regarding the antiviral potential of this compound is not available in the reviewed preclinical studies.
Other Investigated Biological Effects
Anti-inflammatory Properties
There is currently no available scientific literature detailing any investigation into the anti-inflammatory properties of this compound.
Enzyme Inhibitory Activity (e.g., α-glucosidase, EGFR, VEGFR-2)
No studies have been found that report on the enzyme inhibitory activity of this compound against α-glucosidase, Epidermal Growth Factor Receptor (EGFR), or Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). While other chloroethyl urea derivatives have been investigated for such properties, specific data for this compound is not present in the current body of scientific literature.
In Vivo Preclinical Efficacy Studies in Animal Models
Antineoplastic Activity in Murine Tumor Models (e.g., Mouse Lymphoma, Colon Adenocarcinoma)
There is a lack of published research on the in vivo antineoplastic efficacy of this compound in murine tumor models. Specifically, no studies were identified that evaluated its activity in mouse lymphoma or colon adenocarcinoma models. While related chloroethyl urea compounds have demonstrated antineoplastic effects in various cancer models, these findings cannot be directly attributed to this compound. nih.govnih.gov
Pharmacokinetic and Distribution Studies in Animal Models (e.g., Brain Uptake, Tissue Distribution)
No pharmacokinetic or tissue distribution studies for this compound in animal models have been reported in the scientific literature. Investigations into the absorption, distribution, metabolism, and excretion (ADME) profile, including brain uptake, are essential for the development of therapeutic agents. However, such data is not available for this specific compound. Pharmacokinetic profiles of other chloroethylnitrosoureas, such as SarCNU and BCNU, have been characterized, but these are structurally distinct molecules. nih.govnih.gov
Structure Activity Relationship Sar Analysis
Impact of Substituents on Biological Potency and Selectivity
Structure-activity relationship (SAR) studies on the N-aryl-N'-(2-chloroethyl)urea (CEU) class, which are structural analogs of 1-(2-chloroethyl)-3-(cyanomethyl)urea, have established several key requirements for significant biological activity. These principles provide a framework for understanding the potential role of each component of the target molecule. nih.govacs.org
The N'-(2-chloroethyl)urea fragment is the essential pharmacophore responsible for the alkylating activity of this class of compounds. nih.gov This moiety confers the ability to form covalent bonds with nucleophilic sites on biological macromolecules, such as proteins and nucleic acids. The mechanism involves the intramolecular formation of a highly reactive aziridinium (B1262131) ion, which then readily reacts with electron-rich centers in target molecules. SAR studies have unequivocally demonstrated that the presence of the N'-2-chloroethyl group is a mandatory requirement for significant cytotoxicity in this class of compounds. acs.orgresearchgate.net Its removal or replacement leads to a dramatic loss of biological function, underscoring its central role as the reactive, alkylating component of the molecule.
The electron-withdrawing nature of the cyano group can impact the reactivity of the chloroethylurea moiety. mdpi.com Compared to bulky, lipophilic aryl groups, the cyanomethyl group is smaller and more polar, which would affect the molecule's solubility, membrane permeability, and interaction with target binding sites. nih.gov In broader studies of urea (B33335) derivatives, the nature of the N3 substituent is a key determinant of the preferred biological target. nih.gov However, specific research detailing the direct impact of the cyanomethyl group on potency and selectivity in this precise chemical context is less prevalent than for its aryl-substituted counterparts.
Extensive research on N-aryl-N'-(2-chloroethyl)ureas has provided detailed insights into how substitutions on the N3-aryl ring affect biological potency. These findings, while not directly applicable to the cyanomethyl group, highlight the sensitivity of the molecule's activity to changes at this position.
Systematic SAR studies have revealed several key trends for N-aryl analogs nih.govacs.orgresearchgate.net:
Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are critical. Activity is generally enhanced by the presence of a branched alkyl chain or a halogen at the 4-position (para-position) of the ring. nih.govresearchgate.net
Lipophilicity and Steric Factors: Increased lipophilicity and steric bulk at the para-position of the aryl ring often correlate with higher cytotoxicity. For instance, a tert-butyl group at the 4-position has been shown to be particularly effective. nih.gov
Positional Isomerism: Substitutions at the 2-position (ortho) or 6-position (ortho) of the aromatic ring tend to abrogate biological activity, suggesting that steric hindrance near the urea linkage is detrimental.
These principles, derived from aryl-substituted analogs, emphasize the importance of the size, position, and electronic nature of the group at the N3 position for achieving optimal biological activity.
Table 1: General Structure-Activity Relationships for N-Substituted-N'-(2-chloroethyl)ureas
| Structural Feature | Requirement for High Activity | Rationale |
|---|---|---|
| N'-(2-chloroethyl) Group | Absolutely essential | Forms reactive aziridinium ion; responsible for alkylation of biological targets. acs.org |
| Urea Linkage | Essential | Provides the structural scaffold and hydrogen bonding capabilities. nih.gov |
| N3-Substituent | Modulates activity | Influences physicochemical properties (solubility, lipophilicity) and target interaction. nih.gov |
| N3-Aryl Substituents | Halogen or branched alkyl at para-position | Enhances cytotoxicity, likely through improved binding affinity and electronic effects. nih.gov |
Computational Approaches in SAR Studies
Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to evaluate compound libraries and to gain insights into their mechanisms of action. For chloroethylurea derivatives, these approaches are particularly valuable in elucidating the structural features that govern their reactivity and interaction with biological targets. The primary mechanism of action for many of these compounds involves the alkylation of nucleic acids or proteins, a process driven by the electrophilic nature of the 2-chloroethyl group. Computational studies can model this reactivity and predict how modifications to the urea substituents, such as the cyanomethyl group in this compound, influence the compound's electronic properties and, consequently, its biological activity.
Molecular Docking and Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. An MD simulation would track the movements of every atom in the system, offering insights into the stability of the docked pose, the conformational changes in both the ligand and the target upon binding, and the role of solvent molecules. For a reactive compound like this compound, MD simulations could also be employed to study the mechanism of DNA alkylation, modeling the formation of the reactive aziridinium ion intermediate and its subsequent attack by a nucleophilic site on DNA. nih.gov Studies on the interaction of urea with DNA G-quadruplexes have demonstrated the utility of MD simulations in understanding how small molecules can influence the structure and stability of nucleic acids. rsc.org
Due to the absence of specific published research, a representative data table from a hypothetical molecular docking study is presented below for illustrative purposes.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| DNA (dG-dC) | -5.8 | Guanine (B1146940) N7, Cytosine N3 | 2 |
| β-tubulin | -6.5 | Cys241, Leu242, Ala316 | 3 |
| O6-alkylguanine-DNA alkyltransferase | -7.2 | Cys145, Tyr114, His146 | 4 |
This table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is typically represented by an equation where the biological activity is a function of various molecular descriptors. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
For a class of compounds like chloroethylureas, a QSAR study would involve synthesizing and testing a series of analogs with different substituents at the N3 position. By correlating the observed biological activities with the calculated descriptors, a predictive model can be developed. For instance, a QSAR study on N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNUs) successfully established a model to predict their anticancer activity using descriptors such as the charge on a specific carbon atom and the logarithm of the partition coefficient (logP). researchgate.net This model provided insights into the electronic and hydrophobic requirements for activity.
In the case of this compound, the cyanomethyl group would contribute specific electronic and steric properties. A QSAR analysis of a series of analogs where the cyanomethyl group is replaced by other substituents would help to quantify the impact of these properties on the compound's activity. The electron-withdrawing nature of the nitrile group, for example, could influence the reactivity of the chloroethyl moiety.
A hypothetical QSAR equation for a series of 1-(2-Chloroethyl)-3-(substituted)urea derivatives might look like this:
log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * Es + 2.5
Where:
log(1/IC50) is the biological activity (e.g., anticancer potency).
logP is the octanol-water partition coefficient, representing hydrophobicity.
σ (Sigma) is the Hammett constant, representing the electronic effect of the substituent.
Es is the Taft steric parameter, representing the steric bulk of the substituent.
This equation would suggest that activity is positively correlated with hydrophobicity and steric bulk, while being negatively correlated with the electron-withdrawing nature of the substituent.
Below is a hypothetical data table that would be used to generate such a QSAR model.
| Compound | Substituent (R) | log(1/IC50) | logP | σ | Es |
| 1 | -CH2CN | 4.5 | 0.2 | 0.6 | -0.8 |
| 2 | -CH3 | 4.2 | 0.5 | -0.2 | -1.2 |
| 3 | -H | 3.8 | 0.1 | 0.0 | 0.0 |
| 4 | -C6H5 | 5.1 | 2.1 | 0.1 | -2.5 |
| 5 | -Cl | 4.8 | 0.7 | 0.2 | -0.9 |
This table is hypothetical and for illustrative purposes only, as specific experimental QSAR data for a series including this compound is not available.
Design and Synthesis of Derivatives and Analogues
Exploration of Urea (B33335) and Thiourea (B124793) Analogues
A significant area of research has focused on the modification of the urea functional group and the substituents attached to it. This includes the introduction of aryl groups and the formation of cyclic structures, leading to compounds with potentially altered reactivity and biological profiles.
The synthesis of N-Aryl-3-(2-chloroethyl)urea derivatives involves the reaction of various anilines with 2-chloroethyl isocyanate. This approach allows for the introduction of a wide range of substituents on the aryl ring. For instance, derivatives have been synthesized from 4-phenylbutyric acid and various alkylanilines. nih.gov
Key research findings in this area include:
The synthesis of compounds such as methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate, 4-methyl[3-(2-chloroethyl)ureido]benzene, and 4-butyl[3-(2-chloroethyl)ureido]benzene. nih.gov
Some of these N-aryl derivatives have shown significant cytotoxic activity in vitro against human adenocarcinoma cells. nih.govnih.gov Notably, the 4-tert-butyl derivative demonstrated high cytotoxicity. nih.gov
The general synthetic route involves the reaction of an appropriate aryl amine with 2-chloroethyl isocyanate. asianpubs.org This method is versatile for creating a library of compounds with different aryl substitutions.
| Compound Name | Starting Materials | Key Finding | Reference |
|---|---|---|---|
| Methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate | Methyl 4-(p-aminophenyl)butyrate and 2-chloroethyl isocyanate | Exhibited cytotoxicity comparable to chlorambucil (B1668637). | nih.gov |
| 4-Methyl[3-(2-chloroethyl)ureido]benzene | p-Toluidine and 2-chloroethyl isocyanate | Showed significant cytotoxic activity. | nih.gov |
| 4-Butyl[3-(2-chloroethyl)ureido]benzene | 4-Butylaniline and 2-chloroethyl isocyanate | Demonstrated notable cytotoxicity. | nih.gov |
| 4-tert-Butyl[3-(2-chloroethyl)ureido]benzene | 4-tert-Butylaniline and 2-chloroethyl isocyanate | Identified as the most cytotoxic derivative in a study. | nih.gov |
The synthesis of cyclic urea derivatives from N-(2-chloroethyl) ureas can be achieved through intramolecular cyclization. This process often involves the formation of a seven-membered ring, such as a hexahydro-1,3-diazepin-2-one. One approach to synthesizing these cyclic structures involves a three-step sequence starting from diethyl isopropylidene-l-tartrate. researchgate.net Another method involves the treatment of bis-olefins with phosgene (B1210022) at elevated temperatures to form cyclic ureas. researchgate.net The development of these synthetic routes allows for the creation of conformationally constrained analogues of the parent compound.
Urea-Heterocycle Hybrids and Conjugates
Hybrid molecules that combine the 1-(2-chloroethyl)urea moiety with various heterocyclic rings have been a focal point of synthetic efforts. This strategy aims to leverage the chemical and biological properties of both the urea scaffold and the appended heterocycle.
Phenothiazine (B1677639), a tricyclic heterocyclic system, has been incorporated into urea derivatives. The synthesis of these hybrids can be achieved by reacting phenothiazine-10-carbonyl chloride with an appropriate amine. researchgate.net This synthetic route provides a straightforward method for linking the phenothiazine core to a urea functionality. The resulting phenothiazine-urea derivatives are of interest due to the diverse biological activities associated with the phenothiazine ring system. nih.gov
The imidazole (B134444) and benzimidazole (B57391) scaffolds are prevalent in many biologically active compounds. nih.govresearchgate.net The synthesis of urea derivatives containing these heterocycles has been explored to create novel hybrid molecules.
Key synthetic approaches and findings include:
Benzimidazole-Urea Derivatives: A common synthetic route involves reacting 2-aminobenzimidazole (B67599) with various isocyanates or chloroformates. google.com For example, a series of urea and thiourea derivatives containing a benzimidazole group were designed and synthesized, with compounds like 4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide showing notable activity in in vitro cancer cell line assays. elsevierpure.comsemanticscholar.org Another approach involves designing novel benzimidazole thiourea derivatives based on the structure of existing drugs like sorafenib. nih.gov
Imidazole-Urea Derivatives: The synthesis of imidazole-containing ureas can be accomplished through various methods for imidazole ring formation, such as the Debus-Radziszewski imidazole synthesis, followed by coupling with a urea-forming reagent. wikipedia.orgorganic-chemistry.org
| Heterocycle | General Synthetic Strategy | Example Compound | Reference |
|---|---|---|---|
| Benzimidazole | Reaction of 2-aminobenzimidazole with isocyanates. | 4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide | elsevierpure.comsemanticscholar.org |
| Imidazole | Formation of the imidazole ring followed by reaction with a urea precursor. | Not specifically detailed in the provided context. | wikipedia.orgorganic-chemistry.org |
The hybridization of urea with pyrimidine (B1678525) and quinoline (B57606) ring systems has yielded several series of novel compounds. nih.govnih.gov These heterocycles are known to be important pharmacophores in medicinal chemistry.
Pyrimidine-Based Urea Hybrids:
A series of novel 1,2,3-triazole-pyrimidine-urea hybrids have been designed and synthesized. nih.gov The synthetic approach for creating aryl urea hybrids of pyrimidine can involve reacting a pyrimidine derivative with phenyl isocyanate derivatives. researchgate.net
Quinoline-Based Urea Hybrids:
Modification of the Cyanomethyl Side Chain
The cyanomethyl group of 1-(2-Chloroethyl)-3-(cyanomethyl)urea serves as a versatile chemical handle for the synthesis of various analogues. Modifications of this side chain can lead to derivatives with altered physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can influence their biological activity. Research into analogous urea-based compounds has demonstrated that modifications at this position can significantly impact potency and selectivity.
One common approach to modifying the cyanomethyl side chain is through the hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile can be converted to a carboxylic acid, yielding a carboxymethyl urea derivative. This transformation introduces a polar, ionizable group, which can alter the compound's solubility and ability to interact with biological targets. Further derivatization of the resulting carboxylic acid, for instance, through esterification or amidation, can generate a library of compounds with diverse functionalities.
Another synthetic route involves the reduction of the nitrile group. Using reducing agents such as lithium aluminum hydride or catalytic hydrogenation, the cyanomethyl group can be converted to an aminoethyl group. This introduces a basic nitrogen atom, which can be protonated at physiological pH, potentially leading to different interactions with target macromolecules compared to the parent nitrile. The primary amine can also serve as a point for further functionalization.
The carbon atom adjacent to the cyano group can also be a site for modification. For instance, alkylation at this position can introduce steric bulk, which may influence the compound's binding affinity to its target. The introduction of different substituents allows for a systematic exploration of the structure-activity relationship (SAR) of this class of compounds.
Below is a table summarizing potential modifications of the cyanomethyl side chain and the resulting functional groups.
| Starting Moiety | Reagent/Condition | Resulting Functional Group | Potential Property Change |
| Cyanomethyl | H3O+ or OH- | Carboxymethyl | Increased polarity, hydrogen bonding |
| Cyanomethyl | LiAlH4 or H2/Pd | Aminoethyl | Introduction of a basic center |
| Cyanomethyl | Alkyl halide/base | α-Alkylated cyanomethyl | Increased steric bulk and lipophilicity |
These modifications allow for the fine-tuning of the molecule's properties in the pursuit of enhanced biological activity.
Stereochemical Considerations in Analogue Design
Stereochemistry plays a critical role in the design and activity of therapeutic agents. While this compound itself is achiral, the introduction of stereocenters during the modification of its side chain can lead to stereoisomers with distinct pharmacological profiles.
For instance, if the cyanomethyl side chain is modified to include a chiral center, the resulting enantiomers or diastereomers may exhibit different potencies, efficacies, and metabolic fates. This is because biological targets, such as enzymes and receptors, are chiral and can interact differently with each stereoisomer.
A relevant example from a related class of compounds is the synthesis of 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea, which can exist as E and Z isomers due to the carbon-nitrogen double bond. Studies have shown that the synthesis can be highly stereoselective, yielding predominantly one isomer. researchgate.netresearchgate.net X-ray analysis confirmed the E-configuration for the synthesized compound. researchgate.netresearchgate.net This highlights the importance of controlling and characterizing the stereochemistry of analogues.
When designing analogues of this compound, the introduction of substituents on the carbon atom adjacent to the cyano group would create a chiral center, leading to a racemic mixture of enantiomers. The separation of these enantiomers, for example by chiral chromatography, and their individual biological evaluation is a crucial step in the drug development process.
The table below illustrates how the introduction of a substituent can lead to stereoisomers.
| Modification | Resulting Structure | Stereochemical Feature | Number of Stereoisomers |
| Alkylation with CH3-X | 1-(2-Chloroethyl)-3-(1-cyanoethyl)urea | Chiral center | 2 (enantiomers) |
| Introduction of a C=C bond in the side chain | e.g., 1-(2-Chloroethyl)-3-(cyanovinyl)urea | Geometric isomers | 2 (E/Z isomers) |
Advanced Research Methodologies and Techniques
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in providing detailed information about the molecular structure of 1-(2-Chloroethyl)-3-(cyanomethyl)urea by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the chloroethyl group (-CH₂-Cl) would likely appear as a triplet, and the adjacent methylene (B1212753) protons (-NH-CH₂ -) would also present as a triplet. The protons of the cyanomethyl group (-CH₂-CN) would likely be observed as a doublet. The protons attached to the nitrogen atoms of the urea (B33335) moiety (-NH-) would appear as broad singlets, and their chemical shifts could be influenced by the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbon of the urea group, the two methylene carbons of the chloroethyl group, the methylene carbon of the cyanomethyl group, and the carbon of the nitrile group. The precise chemical shifts would be influenced by the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, available from the NIST Chemistry WebBook, exhibits characteristic absorption bands that confirm its structure. nist.gov
Key vibrational frequencies observed in the solid-state (KBr disc) spectrum include:
N-H Stretching: Bands in the region of 3300-3400 cm⁻¹ are characteristic of the stretching vibrations of the N-H bonds in the urea moiety.
C≡N Stretching: A sharp absorption band around 2250 cm⁻¹ is indicative of the nitrile group (C≡N).
C=O Stretching: A strong absorption band, typically in the range of 1630-1680 cm⁻¹, corresponds to the carbonyl group (C=O) of the urea.
N-H Bending: Bending vibrations of the N-H bonds are expected in the region of 1550-1650 cm⁻¹.
C-N Stretching: Absorptions related to the stretching of the C-N bonds are typically found in the 1200-1400 cm⁻¹ region.
C-Cl Stretching: The presence of the chloroethyl group is confirmed by a C-Cl stretching vibration, which typically appears in the fingerprint region between 600 and 800 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (Urea) | Stretching | 3300-3400 |
| C≡N (Nitrile) | Stretching | ~2250 |
| C=O (Urea) | Stretching | 1630-1680 |
| N-H (Urea) | Bending | 1550-1650 |
| C-N (Urea) | Stretching | 1200-1400 |
| C-Cl (Alkyl Halide) | Stretching | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. While specific experimental mass spectral data for this compound is not available, predicted data can be found in databases such as PubChem. uni.lu The predicted monoisotopic mass is 237.0669 Da. uni.lu
In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, along with isotopic peaks corresponding to the presence of chlorine (³⁵Cl and ³⁷Cl). Fragmentation of the molecular ion would be expected to produce characteristic daughter ions. Potential fragmentation pathways could involve the loss of a chlorine atom, the cyanomethyl group, or cleavage of the urea backbone.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of ureas and related compounds. For this compound, a reverse-phase HPLC method would likely be employed. sielc.com This would typically involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase.
While a specific HPLC method for this exact compound is not documented, methods for structurally similar compounds can provide a starting point for method development. For instance, a method for the analysis of 1-(2-chloroethyl)-3-(dicyclopropylmethyl)-urea uses a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com A similar system, potentially with adjustments to the gradient and pH, could be optimized for the separation and purity determination of this compound. Detection would likely be performed using a UV detector, as the urea chromophore absorbs in the UV region.
Crystallographic Analysis (e.g., Single-Crystal X-ray Diffraction)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Although no specific single-crystal X-ray diffraction data for this compound has been found in the reviewed literature, the crystal structure of a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, has been reported. researchgate.net In that structure, the molecular conformation is stabilized by intermolecular hydrogen bonds involving the urea's N-H groups and the carbonyl oxygen. researchgate.net It is highly probable that the crystal structure of this compound would also be significantly influenced by a network of hydrogen bonds, a common feature in the crystal packing of urea derivatives.
In Vitro Assay Development and Screening Platforms
In vitro assays are fundamental in the preliminary assessment of a compound's biological effects in a controlled laboratory setting. These assays can be customized to investigate specific biological endpoints, providing crucial data before any potential in vivo studies are considered.
Cell-Based Assays for Specific Biological Endpoints
Cell-based assays are instrumental in determining the cytotoxic and antiproliferative effects of compounds like this compound. While specific studies on this particular molecule are not widely available in the public domain, the methodologies employed for analogous chloroethylurea compounds provide a clear framework for its evaluation.
These assays typically involve the use of various human cancer cell lines to assess the compound's ability to inhibit cell growth or kill cancer cells. For instance, related 1-aryl-3-(2-chloroethyl)ureas have been evaluated for their cytotoxic effects. nih.gov One study synthesized several 1-aryl-3-(2-chloroethyl)ureas and determined their 50% inhibitory dose (ID50) on LoVo cells, a human colon adenocarcinoma cell line. nih.gov The results, as shown in the table below, indicate that the cytotoxic activity of these compounds can be significant, sometimes comparable to or exceeding that of established chemotherapeutic agents like chlorambucil (B1668637) and lomustine (B1675051) (CCNU). nih.gov
| Compound | ID50 on LoVo Cells (µM) |
| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | 28 |
| 4-methyl and 4-tertbutyl (3-(2-chloroethyl) ureido) phenyl) butyrate | 20 |
| 4-methyl and 4-tert-butyl (3-(2-chloroethyl) ureido) benzene (B151609) | 4 |
| Chlorambucil (Reference) | 21 |
| CCNU (Reference) | 45 |
Similarly, other research has demonstrated the antiproliferative effects of 1-(2-chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl-1-ureas on human HEp-2 and L5178Y cell cultures. nih.gov Such studies establish a methodological precedent for evaluating the potential anticancer activity of this compound. The process would involve exposing these or other relevant cancer cell lines to varying concentrations of the compound and measuring cell viability using assays like MTT, XTT, or neutral red uptake.
Enzyme inhibition is another critical endpoint. Chloroethylurea compounds can act as alkylating agents, and their potential to inhibit enzymes involved in DNA repair, such as O6-alkylguanine-DNA alkyltransferase, is a key area of investigation. nih.gov Assays to determine enzyme inhibition would involve incubating the purified enzyme with the compound and measuring the residual enzyme activity.
Microbiological Assays
The potential antimicrobial properties of urea derivatives are also an area of active research. Microbiological assays are employed to determine a compound's efficacy against various strains of bacteria and fungi.
The disk diffusion method is a common initial screening technique. In this assay, a paper disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with a specific microorganism. The plate is then incubated, and the diameter of the zone of inhibition around the disk, where microbial growth is prevented, is measured. This provides a qualitative assessment of the compound's antimicrobial activity.
For a more quantitative measure, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism in a liquid broth culture. This is typically determined using a broth microdilution method, where a serial dilution of the compound is prepared in a 96-well plate, and a standardized suspension of the microorganism is added to each well. After incubation, the wells are visually inspected for turbidity to identify the MIC. Studies on various aryl urea derivatives have shown that some exhibit significant antimicrobial activity against carbapenemase-producing Klebsiella pneumoniae and multidrug-resistant E. coli, with MIC values ranging from 36 to 100 µM. uea.ac.uk While specific data for this compound is not available, these methodologies would be directly applicable to assess its potential as an antimicrobial agent.
Computational Chemistry and Chemoinformatics
Computational methods are powerful tools in modern drug discovery and development, allowing for the prediction of a compound's properties and biological activities before it is even synthesized.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into a molecule's geometry, reactivity, and various spectroscopic properties. For a compound like this compound, DFT could be used to:
Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.
Calculate electronic properties: Understand the distribution of electron density, which can help in predicting how the molecule might interact with biological targets.
Predict reactivity: Identify the most likely sites for chemical reactions, such as alkylation, which is a key mechanism for many chloroethylurea compounds.
Simulate spectroscopic data: Predict infrared and NMR spectra, which can aid in the structural confirmation of the synthesized compound.
While specific DFT studies on this compound are not present in the reviewed literature, this methodology is widely applied to understand the structure-activity relationships of related compounds.
Prediction of Activity Spectra for Biologically Active Substances (PASS)
PASS is a chemoinformatic tool that predicts the spectrum of biological activities of a compound based on its structural formula. The prediction is based on a training set of known biologically active substances. For a novel or understudied compound like this compound, a PASS analysis could provide valuable initial insights into its potential pharmacological effects, mechanisms of action, and even potential toxicity.
The PASS algorithm calculates the probability of a compound being active (Pa) or inactive (Pi) for a wide range of biological activities. A high Pa value for a particular activity suggests that the compound is likely to exhibit that activity and warrants further experimental investigation. This can help in prioritizing experimental screening efforts and identifying potential new therapeutic applications for the compound. A PASS prediction for this compound would generate a list of potential biological activities, which could then be used to guide the design of relevant in vitro and in vivo studies.
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Analogues with Improved Selectivity and Potency
The foundational structure of chloroethylureas serves as a scaffold for designing next-generation compounds with enhanced therapeutic profiles. The primary goal is to modulate the molecule's structure to improve its selectivity for cancer cells and increase its potency, thereby maximizing efficacy. nih.govnih.gov The rational design process is heavily reliant on understanding the structure-activity relationships (SAR) within this class of compounds.
Key strategies in the rational design of novel chloroethylurea analogues include:
Modification of the Aryl Moiety: Attaching different substituent groups to an aromatic ring in 1-aryl-3-(2-chloroethyl)ureas can significantly impact cytotoxicity. For instance, studies have shown that modifying the electrophilic character of these molecules can enhance antiproliferative activity. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune the compound's biological activity and pharmacokinetic properties.
Introduction of Targeting Moieties: Incorporating fragments that are recognized by specific receptors or transporters overexpressed on cancer cells can lead to targeted drug delivery, improving selectivity.
Alteration of the Chloroethyl Group: While the 2-chloroethyl group is crucial for the alkylating mechanism of action, modifications can influence reactivity and reduce off-target effects. nih.gov
Research has demonstrated that specific substitutions can yield compounds with significantly improved performance. For example, certain 1-aryl 3-(2-chloroethyl)ureas have shown potent cytotoxic activity in vitro against various cancer cell lines. nih.gov The design of new analogues often involves creating a library of related compounds and screening them for biological activity, as has been done with phenothiazine-containing chloroethylureas. nih.gov
| Compound Name | In Vitro Cytotoxicity (ID50 on LoVo cells) |
|---|---|
| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | 28 µM |
| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene (B151609) | 4 µM |
| Chlorambucil (B1668637) (Reference) | 21 µM |
| Lomustine (B1675051) (CCNU) (Reference) | 45 µM |
Elucidation of Novel Biological Pathways and Off-Targets
The primary mechanism of action for chloroethylnitrosoureas (CENUs), a related class of compounds, involves the alkylation and subsequent cross-linking of DNA, which ultimately prevents DNA repair and leads to cell death. nih.govnih.gov However, the full spectrum of their biological effects is likely more complex. Future research is focused on identifying novel biological pathways affected by these compounds and characterizing their "off-target" interactions, which are unintended molecular interactions that can lead to unexpected biological effects or side effects. nih.govicr.ac.uk
Techniques such as proteomic profiling and kinome screening can be employed to systematically identify the cellular proteins that interact with 1-(2-chloroethyl)-3-(cyanomethyl)urea and its analogues. icr.ac.uk Understanding these interactions could pave the way for repurposing these compounds for new therapeutic indications or designing combination therapies.
| Interaction Type | Biological Target/Pathway | Observed Effect | Reference Class |
|---|---|---|---|
| Primary Mechanism | DNA | Alkylation and inter-strand cross-linking | Chloroethylnitrosoureas nih.govnih.gov |
| Off-Target Effect | Thioredoxin-1 Translocation | Inhibition of nuclear translocation, G0/G1 cell cycle arrest | N-phenyl-N'-(2-chloroethyl)ureas nih.gov |
| Metabolite Activity | DNA | Alkylation by chloroacetaldehyde (B151913) metabolite | (Methylcarbamoyl)triazenes nih.gov |
| General Cellular Effect | Proteins | Carbamoylation | Chloroethylnitrosoureas nih.gov |
Application in Chemical Biology Tools and Probes
The inherent reactivity and biological activity of urea (B33335) derivatives make them attractive candidates for development into chemical biology tools. nih.gov These tools are instrumental in studying complex biological systems, identifying new drug targets, and validating mechanisms of action. A molecule like this compound could be modified to create specific probes.
Potential applications include:
Activity-Based Probes: By incorporating a reporter tag (like a fluorescent dye or biotin) onto the urea scaffold, researchers can create probes that covalently label their protein targets in a complex biological sample. This allows for the identification of direct binding partners and off-targets.
Chemosensors: The urea functional group is an excellent hydrogen bond donor, a property that can be exploited to design chemosensors for specific anions or other biologically relevant molecules. researchgate.net An azothiazole-based probe, for example, has been developed as a chemosensor for urea itself by detecting its enzymatic hydrolysis product, ammonia (B1221849). researchgate.net
Target Validation Tools: Selective analogues can be used as chemical probes to interrogate the function of a specific protein in cellular or animal models, helping to validate it as a therapeutic target. rsc.org
The development of such tools from the this compound structure would require synthetic modifications to attach linkers and reporter groups without abolishing its inherent reactivity and biological function.
Development of Sustainable and Green Synthetic Approaches for Urea Derivatives
The chemical industry, including pharmaceutical manufacturing, is increasingly adopting the principles of green chemistry to minimize its environmental footprint. mdpi.comresearchgate.net Traditional methods for synthesizing ureas often involve hazardous reagents like phosgene (B1210022) or isocyanates and may generate significant waste. nih.gov Future research is focused on developing safer, more sustainable, and efficient synthetic routes. nih.govscitechnol.com
The twelve principles of green chemistry provide a framework for this development, emphasizing waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. nih.govjddhs.com
Key green synthetic strategies for urea derivatives include:
Catalytic Methods: Using catalysts, especially biocatalysts or metal-based catalysts, can enable reactions under milder conditions, reduce waste, and improve selectivity. mdpi.comjddhs.com Ruthenium pincer complexes, for instance, can catalyze urea synthesis directly from methanol (B129727) and an amine, producing only hydrogen as a byproduct. organic-chemistry.org
Use of Greener Reagents and Solvents: Replacing toxic reagents with safer alternatives is a core principle. This includes using carbon dioxide (CO2), a renewable and non-toxic C1 source, to replace phosgene. organic-chemistry.org Reactions can also be performed in greener solvents like water or ionic liquids, or under solvent-free conditions. mdpi.comorganic-chemistry.org
Energy-Efficient Techniques: Technologies like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comjddhs.com
Flow Chemistry: Continuous flow processes offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing, contributing to a more sustainable manufacturing process. mdpi.com
These approaches not only reduce the environmental impact but can also lead to more cost-effective and safer production of urea-based compounds. rsc.orgureaknowhow.com
| Parameter | Traditional Methods | Green/Sustainable Methods |
|---|---|---|
| Carbonyl Source | Phosgene, Isocyanates nih.gov | Carbon Dioxide (CO2), Urea, Methanol nih.govorganic-chemistry.org |
| Safety Profile | Use of highly toxic and hazardous materials nih.gov | Reduced use of hazardous substances, safer reaction conditions mdpi.com |
| Catalysis | Often stoichiometric reactions | Use of catalytic reagents (e.g., metals, enzymes) mdpi.comorganic-chemistry.org |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions mdpi.comorganic-chemistry.org |
| Energy Use | Often requires high temperatures and pressures | Microwave-assisted synthesis, flow chemistry for improved energy efficiency mdpi.comjddhs.com |
| Byproducts | Can generate significant chemical waste | Higher atom economy, less waste (e.g., H2 or N2 as byproducts) scitechnol.comorganic-chemistry.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 1-(2-Chloroethyl)-3-(cyanomethyl)urea?
- Methodology :
-
Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane, ethanol) to enhance nucleophilic substitution reactivity. Evidence shows similar urea derivatives synthesized in ethanol yield >85% purity under reflux .
-
Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation. Higher temperatures (>100°C) risk cyanomethyl group degradation .
-
Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structure via H/C NMR (e.g., urea NH peaks at δ 6.5–7.2 ppm) .
- Table 1 : Representative Conditions for Urea Derivatives
| Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Ethanol | 70 | 78 | 92 | |
| DCM | 25 | 65 | 88 |
Q. How can the structural stability of this compound be assessed under varying pH conditions?
- Methodology :
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via UV-Vis (λ = 270 nm, cyanomethyl absorption) .
- Hydrolysis Pathways : Chloroethyl groups are prone to hydrolysis at pH > 10, forming ethanol byproducts. Use LC-MS to identify degradation products .
Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic and steric properties?
- Methodology :
- IR Spectroscopy : Detect urea C=O stretching (1650–1700 cm) and C-Cl bonds (550–600 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O=C interactions at 2.8–3.2 Å distances) .
Advanced Research Questions
Q. How does this compound behave as a ligand in transition-metal complexes, and what are the implications for catalytic activity?
- Methodology :
-
Coordination Studies : React with Ru(II) precursors (e.g., [(η-CMe)RuCl]) in chloroform. Monitor via H NMR for pyridyl N-coordination shifts (Δδ = 0.3–0.5 ppm) .
-
Catalytic Applications : Test hydrogenation activity using cyclohexene as a substrate. Compare turnover frequencies (TOF) with/without the ligand .
- Table 2 : Ru(II) Complex Structural Parameters
| Bond Type | Distance (Å) | Angle (°) | Source |
|---|---|---|---|
| Ru–N | 2.137 | 86.6 | |
| Ru–Cl | 2.406–2.417 | 123.1 |
Q. How can conflicting data on the compound’s biological activity (e.g., cytotoxicity vs. inertness) be reconciled?
- Methodology :
- Redox Profiling : Use cyclic voltammetry to assess nitroso derivative formation (E = −0.3 V vs. Ag/AgCl), which may explain variable cytotoxicity .
- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) with glutathione depletion to isolate mechanisms .
Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate Fukui indices to identify electrophilic sites (e.g., chloroethyl C–Cl: = 0.12) .
- MD Simulations : Simulate solvation in water/ethanol mixtures to model hydrolysis kinetics (t ≈ 4h at pH 7.4) .
Data Contradiction Analysis
Q. Why do different studies report divergent crystal packing motifs for urea-based Ru(II) complexes?
- Resolution :
- Solvent Effects : Chloroform vs. ether crystallization induces varied H-bonding (e.g., N–H⋯Cl vs. C–H⋯O interactions) .
- Temperature : Crystallization at 173 K vs. RT alters lattice entropy, favoring dimeric vs. monomeric structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
